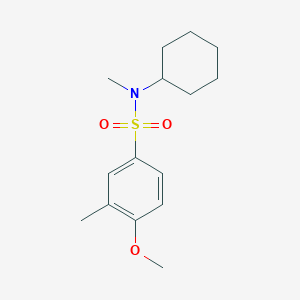

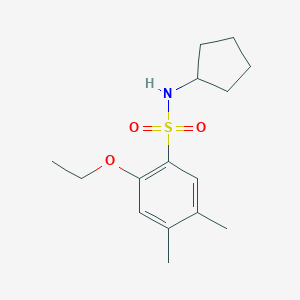

N-cyclohexyl-4-methoxy-N,3-dimethylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-cyclohexyl-4-methoxy-N,3-dimethylbenzenesulfonamide, also known as Mecamylamine, is a compound that has been used in scientific research for several decades. It is a non-selective, non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs) that has been found to have a wide range of potential applications in the field of neuroscience.

Scientific Research Applications

N-cyclohexyl-4-methoxy-N,3-dimethylbenzenesulfonamide has been extensively studied for its potential applications in the field of neuroscience. It has been found to have a wide range of effects on the central nervous system, including reducing the release of dopamine and other neurotransmitters, and inhibiting the activity of nAChRs. These effects make it a potential candidate for the treatment of several neurological disorders, including addiction, depression, and schizophrenia.

Mechanism of Action

N-cyclohexyl-4-methoxy-N,3-dimethylbenzenesulfonamide acts as a non-selective, non-competitive antagonist of nAChRs. This means that it binds to the receptor site on the nAChR, preventing the binding of acetylcholine and other agonists. This results in a reduction in the activity of the nAChR and a decrease in the release of neurotransmitters such as dopamine.

Biochemical and Physiological Effects

N-cyclohexyl-4-methoxy-N,3-dimethylbenzenesulfonamide has been found to have several biochemical and physiological effects. It has been shown to reduce the release of dopamine in the brain, which can lead to a decrease in the reward response associated with drug addiction. It has also been found to reduce the activity of the sympathetic nervous system, which can lead to a decrease in blood pressure and heart rate.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-cyclohexyl-4-methoxy-N,3-dimethylbenzenesulfonamide in lab experiments is that it has a well-established synthesis method and is readily available. It has also been extensively studied, which means that there is a large body of literature on its properties and effects. However, one limitation of using N-cyclohexyl-4-methoxy-N,3-dimethylbenzenesulfonamide is that it is a non-selective antagonist of nAChRs, which means that it may have effects on other receptors in addition to nAChRs. This can make it difficult to isolate the effects of N-cyclohexyl-4-methoxy-N,3-dimethylbenzenesulfonamide on specific pathways or systems.

Future Directions

There are several potential future directions for research on N-cyclohexyl-4-methoxy-N,3-dimethylbenzenesulfonamide. One area of interest is the potential use of N-cyclohexyl-4-methoxy-N,3-dimethylbenzenesulfonamide as a treatment for addiction. Studies have shown that N-cyclohexyl-4-methoxy-N,3-dimethylbenzenesulfonamide can reduce the reward response associated with drug addiction, and further research could investigate its potential as a treatment for addiction to specific drugs.

Another area of interest is the potential use of N-cyclohexyl-4-methoxy-N,3-dimethylbenzenesulfonamide as a treatment for depression. Studies have shown that N-cyclohexyl-4-methoxy-N,3-dimethylbenzenesulfonamide can reduce the release of dopamine in the brain, which is associated with the reward response. This suggests that it may be effective in treating depression, which is characterized by a reduction in the reward response.

Conclusion

In conclusion, N-cyclohexyl-4-methoxy-N,3-dimethylbenzenesulfonamide is a compound that has been extensively studied for its potential applications in the field of neuroscience. It acts as a non-selective, non-competitive antagonist of nAChRs, and has been found to have a wide range of effects on the central nervous system. While it has several advantages for use in lab experiments, it also has some limitations, and further research is needed to fully understand its potential applications.

Synthesis Methods

N-cyclohexyl-4-methoxy-N,3-dimethylbenzenesulfonamide can be synthesized by reacting cyclohexylamine with 4-methoxy-3-nitrobenzenesulfonyl chloride in the presence of a base such as pyridine. The resulting compound is then reduced using sodium borohydride to produce N-cyclohexyl-4-methoxy-N,3-dimethylbenzenesulfonamide. This synthesis method is well-established and has been used in many studies investigating the properties of N-cyclohexyl-4-methoxy-N,3-dimethylbenzenesulfonamide.

properties

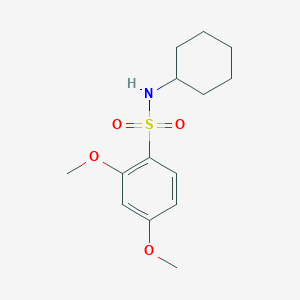

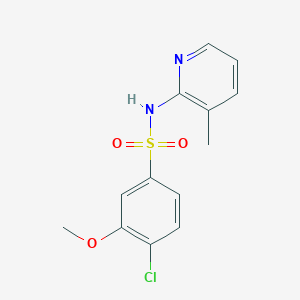

Product Name |

N-cyclohexyl-4-methoxy-N,3-dimethylbenzenesulfonamide |

|---|---|

Molecular Formula |

C15H23NO3S |

Molecular Weight |

297.4 g/mol |

IUPAC Name |

N-cyclohexyl-4-methoxy-N,3-dimethylbenzenesulfonamide |

InChI |

InChI=1S/C15H23NO3S/c1-12-11-14(9-10-15(12)19-3)20(17,18)16(2)13-7-5-4-6-8-13/h9-11,13H,4-8H2,1-3H3 |

InChI Key |

MSNOOCNWGBABRC-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N(C)C2CCCCC2)OC |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N(C)C2CCCCC2)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B226282.png)

![1-[(4-Methoxy-3-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B226291.png)